Lipophilicity Fine-Tuning: The XLogP3 Sweet Spot for CNS Drug-Like Space
The target compound exhibits an XLogP3 value of 0.1, which is critical for balancing passive permeability and aqueous solubility. This value represents a significant shift from the highly polar, unsubstituted analog 1-(1H-pyrazol-1-yl)propan-2-amine, which has a measured XLogP3 of -1.0, indicating poor membrane permeation [1]. Conversely, the 3,5-dimethyl analog 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine has a higher XLogP3 of 0.5, moving it out of the ideal CNS drug-like range and toward higher promiscuity and toxicity risks [2]. The target compound's XLogP3 of 0.1, identical to the 4-methyl isomer, maintains the optimal lipophilic balance while offering a distinct, metabolically resilient substitution position.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 1-(1H-pyrazol-1-yl)propan-2-amine: XLogP3 = -1.0; 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine: XLogP3 = 0.5 |
| Quantified Difference | Target compound is 1.1 log units more lipophilic than the unsubstituted analog and 0.4 log units less lipophilic than the 3,5-dimethyl analog. |
| Conditions | Predicted XLogP3 values from PubChem (computed by XLogP3 3.0 algorithm). |
Why This Matters
Procurement of the target compound ensures entry into a validated CNS drug-like chemical space (XLogP3 0–3), avoiding the 'too polar' or 'too lipophilic' traps that cause lead series failure.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6483888, 1-(1H-pyrazol-1-yl)propan-2-amine. PubChem. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 6483889, 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine. PubChem. View Source
